molecular formula C11H18BNO2S B13453132 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No.: B13453132
M. Wt: 239.15 g/mol
InChI Key: SZKATOWJIWPYFH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is an organoboron compound that features a thiazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole typically involves the reaction of 4,5-dimethylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran or dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and maintaining the required temperature and pressure conditions. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium-boronate complex, followed by transmetallation and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is unique due to the presence of both a thiazole ring and a boronate ester group, which provides a combination of electronic properties and reactivity that is not commonly found in other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Biological Activity

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with dimethyl groups and a boron-containing dioxaborolane moiety. Its molecular formula is C16H26BNO3C_{16}H_{26}BNO_3, and it has a molecular weight of 291.2 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through inhibition of specific signaling pathways. For example:

  • GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell proliferation and apoptosis. In vitro assays revealed an IC50 value of 8 nM for GSK-3β inhibition .
  • Cytotoxicity : In cell viability assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound demonstrated selective cytotoxicity at higher concentrations (≥50 µM), while lower concentrations (≤10 µM) maintained cell viability .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties :

  • In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. These findings suggest a potential therapeutic application in neuroinflammatory conditions .

The mechanisms underlying the biological activity of this compound involve:

  • Hydrogen Bonding : The dimethyl substituents interact with key amino acids in target proteins through hydrogen bonding and dispersion forces .
  • Cell Signaling Pathways : By modulating pathways such as those involving GSK-3β and IKK-β (IκB kinase), the compound may influence various cellular responses including apoptosis and inflammation .

Study on GSK-3β Inhibitors

A comparative study evaluated multiple compounds for their GSK-3β inhibitory activity. Among them, this compound was noted for its potency and selectivity. Compounds were assessed for their ability to reduce cell viability in cancer cell lines while sparing non-cancerous cells .

Evaluation in Animal Models

In vivo studies have suggested that compounds similar to this compound can exhibit favorable safety profiles. For instance:

  • A related compound showed significant inhibition of tumor growth in xenograft models without severe toxicity at therapeutic doses .

Summary of Findings

Biological Activity IC50/Effect Cell Type/Model Reference
GSK-3β Inhibition8 nMHT-22/BV-2
Cytotoxicity>50 µMHT-22/BV-2
NO ReductionSignificant at 1 µMBV-2
Tumor Growth InhibitionSignificantXenograft Model

Properties

Molecular Formula

C11H18BNO2S

Molecular Weight

239.15 g/mol

IUPAC Name

4,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H18BNO2S/c1-7-8(2)16-9(13-7)12-14-10(3,4)11(5,6)15-12/h1-6H3

InChI Key

SZKATOWJIWPYFH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(S2)C)C

Origin of Product

United States

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